2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide
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Overview
Description
2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C16H20N2O3S and a molecular weight of 320.41 g/mol This compound is known for its unique structural features, which include an ethoxy group, two methyl groups, a pyridinylmethyl group, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzenesulfonamide core: This step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.
Introduction of the ethoxy group: The ethoxy group is introduced through an etherification reaction.
Addition of the methyl groups: Methylation reactions are used to add the two methyl groups to the benzene ring.
Attachment of the pyridinylmethyl group: This step involves the alkylation of the benzenesulfonamide with a pyridinylmethyl halide under basic conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethyl group, where nucleophiles replace the pyridinylmethyl moiety.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide bond and formation of corresponding sulfonic acids and amines.
Scientific Research Applications
2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-ethoxy-4,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridinylmethyl derivatives:
Ethoxy-substituted compounds: The presence of an ethoxy group can influence the compound’s solubility, reactivity, and interactions with molecular targets.
Properties
IUPAC Name |
2-ethoxy-4,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-4-21-15-9-12(2)13(3)10-16(15)22(19,20)18-11-14-7-5-6-8-17-14/h5-10,18H,4,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUGCYSTRXFOGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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